2-(dimethylaminomethylidene)-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide
Overview
Description
2-(dimethylaminomethylidene)-N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide is a compound that features prominently in various fields of chemistry and industry due to its unique structural properties. The presence of trifluoromethyl groups in its structure imparts significant chemical stability and reactivity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylaminomethylidene)-N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide typically involves the reaction of appropriate anilines with trifluoromethylating agents. The process often includes steps such as ammonolysis of ester, cyclization, chlorination, and coupling reactions . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylaminomethylidene)-N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield trifluoromethylated ketones or alcohols, while substitution reactions can produce a wide range of trifluoromethylated derivatives.
Scientific Research Applications
2-(dimethylaminomethylidene)-N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 2-(dimethylaminomethylidene)-N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with various enzymes and receptors, leading to its biological and chemical activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-trifluoromethyl-2-anilinoquinoline derivatives: These compounds share the trifluoromethyl group and are investigated for their anti-cancer properties.
Uniqueness
What sets 2-(dimethylaminomethylidene)-N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.
Properties
IUPAC Name |
2-(dimethylaminomethylidene)-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F6N3O2/c1-29(2)11-16(17(30)27-14-7-3-12(4-8-14)19(21,22)23)18(31)28-15-9-5-13(6-10-15)20(24,25)26/h3-11H,1-2H3,(H,27,30)(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDWPXSCZZJVOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)NC1=CC=C(C=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F6N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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